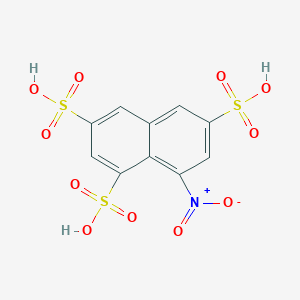
8-Nitronaphthalene-1,3,6-trisulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Nitronaphthalene-1,3,6-trisulfonic acid is an organic compound with the molecular formula C₁₀H₇NO₁₁S₃. It is a derivative of naphthalene, characterized by the presence of nitro and sulfonic acid groups. This compound is known for its applications in various chemical processes and industries, particularly in the synthesis of dyes and pigments.
Preparation Methods
8-Nitronaphthalene-1,3,6-trisulfonic acid is typically synthesized through a two-step process involving sulfonation and nitration.
-
Sulfonation: : Naphthalene is first sulfonated using sulfuric acid and oleum to produce naphthalene-1,3,6-trisulfonic acid. The reaction is carried out in a cast iron stirrer vessel with controlled temperature and pressure conditions. The mixture is heated to 145°C and maintained at this temperature for a specific duration to ensure complete sulfonation .
-
Nitration: : The resulting naphthalene-1,3,6-trisulfonic acid is then nitrated using nitric acid in the presence of sulfuric acid as a solvent. This step introduces the nitro group into the compound, resulting in the formation of this compound .
Chemical Reactions Analysis
8-Nitronaphthalene-1,3,6-trisulfonic acid undergoes various chemical reactions, including:
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a catalyst. This reaction produces 8-aminonaphthalene-1,3,6-trisulfonic acid .
-
Substitution: : The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include alkyl halides and aryl halides .
-
Oxidation: : The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives .
Scientific Research Applications
8-Nitronaphthalene-1,3,6-trisulfonic acid has several applications in scientific research:
-
Dye Synthesis: : It is used as an intermediate in the synthesis of various dyes and pigments. The compound’s sulfonic acid groups enhance its solubility in water, making it suitable for use in aqueous dye formulations .
-
Fluorescent Probes: : The compound and its derivatives are used as fluorescent probes in biological assays. They are often coupled with quenchers for membrane fusion or permeability assays .
-
Electrochemical Studies: : The electrochemical behavior of this compound is studied to understand its reduction and oxidation mechanisms. These studies are important for developing new electrochemical sensors and devices .
Mechanism of Action
The mechanism of action of 8-nitronaphthalene-1,3,6-trisulfonic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates such as hydroxylamine, which can further react with other molecules. The sulfonic acid groups enhance the compound’s solubility and reactivity in aqueous environments, facilitating its use in various chemical reactions .
Comparison with Similar Compounds
8-Nitronaphthalene-1,3,6-trisulfonic acid can be compared with other similar compounds such as:
-
Naphthalene-1,3,6-trisulfonic acid: : This compound lacks the nitro group and is primarily used as an intermediate in the synthesis of other sulfonated naphthalene derivatives .
-
8-Aminonaphthalene-1,3,6-trisulfonic acid: : This compound is the reduced form of this compound and is used in similar applications, particularly in dye synthesis and as a fluorescent probe .
-
Naphthalene-1-nitro-6-sulfonic acid: : This compound has a similar structure but with different positions of the nitro and sulfonic acid groups. It is used in electrochemical studies and as an intermediate in dye synthesis .
This compound is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
38267-31-1 |
|---|---|
Molecular Formula |
C10H7NO11S3 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
8-nitronaphthalene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C10H7NO11S3/c12-11(13)8-3-6(23(14,15)16)1-5-2-7(24(17,18)19)4-9(10(5)8)25(20,21)22/h1-4H,(H,14,15,16)(H,17,18,19)(H,20,21,22) |
InChI Key |
CWBVVPNADQZLQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090120.png)
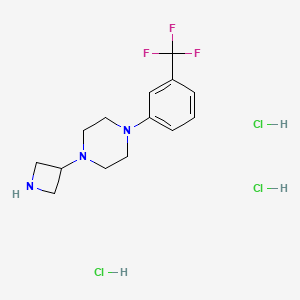


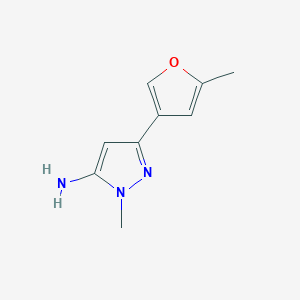

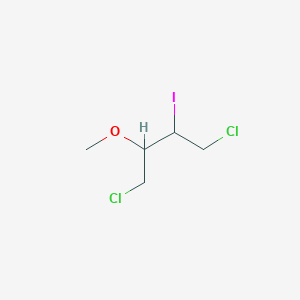

![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)


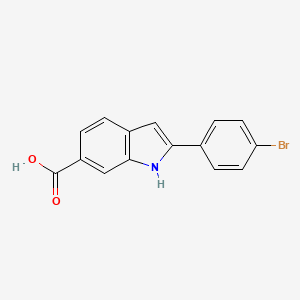

![3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13090179.png)
